molecular formula C21H21ClN4O B4671054 [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride

[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride

Cat. No. B4671054
M. Wt: 380.9 g/mol
InChI Key: ABDAOGWUNDWHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride, also known as IPA-3, is a small molecule inhibitor that selectively inhibits P21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PAK1 by IPA-3 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride selectively inhibits the kinase activity of PAK1 by binding to its ATP-binding site. PAK1 is a downstream effector of the Rho family of small GTPases, including Rac1 and Cdc42. The activation of PAK1 by these GTPases leads to the phosphorylation of various downstream targets that regulate cell proliferation, migration, and survival.
Biochemical and Physiological Effects
The inhibition of PAK1 by [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neuronal cells, [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to enhance synaptic plasticity and improve cognitive function. In endothelial cells, [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to improve vascular function and reduce angiogenesis.

Advantages and Limitations for Lab Experiments

The use of [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride in laboratory experiments has several advantages and limitations. The advantages of [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride include its high selectivity for PAK1, its ability to cross the blood-brain barrier, and its potential therapeutic applications in various diseases. The limitations of [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited availability.

Future Directions

There are several future directions for the research on [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride. One potential direction is to explore the therapeutic potential of [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride in combination with other anticancer drugs or therapies. Another direction is to investigate the role of PAK1 in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more potent and selective PAK1 inhibitors may lead to the discovery of new therapeutic targets for various diseases.

Scientific Research Applications

[2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer, PAK1 has been shown to play a crucial role in tumor growth, invasion, and metastasis. The inhibition of PAK1 by [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to suppress tumor growth and metastasis in various cancer models.
In neurological disorders, PAK1 has been implicated in the regulation of synaptic plasticity and memory formation. The inhibition of PAK1 by [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to improve cognitive function in various animal models of neurological disorders.
In cardiovascular diseases, PAK1 has been shown to play a role in the regulation of vascular tone and angiogenesis. The inhibition of PAK1 by [2-(1H-indol-3-yl)ethyl][3-(2-pyrimidinyloxy)benzyl]amine hydrochloride has been shown to improve vascular function and reduce angiogenesis in various animal models of cardiovascular diseases.

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O.ClH/c1-2-8-20-19(7-1)17(15-25-20)9-12-22-14-16-5-3-6-18(13-16)26-21-23-10-4-11-24-21;/h1-8,10-11,13,15,22,25H,9,12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDAOGWUNDWHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)OC4=NC=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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